3,4,6-Tri-O-allyl-D-glucal

Catalog No.
S12538537
CAS No.
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Tri-O-allyl-D-glucal

Product Name

3,4,6-Tri-O-allyl-D-glucal

IUPAC Name

3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2

InChI Key

GMXNBEFAYKHZCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1C(C(C=CO1)OCC=C)OCC=C

3,4,6-Tri-O-allyl-D-glucal is a glycal derivative of D-glucose characterized by the presence of three allyl groups at the 3, 4, and 6 positions of the glucal structure. Glycals are unsaturated sugar derivatives that play a significant role in organic synthesis due to their ability to participate in various

Due to its reactive allyl groups. Key reactions include:

  • Allylic Substitution: The allyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the allylic positions.
  • Lewis Acid Catalysis: The compound can act as a substrate in Lewis acid-mediated reactions, facilitating carbon-carbon bond formation through allylic displacement mechanisms .
  • Stereoselective Reactions: The stereochemistry of reactions involving 3,4,6-tri-O-allyl-D-glucal can be controlled through careful selection of reaction conditions and catalysts, leading to the formation of specific anomeric configurations .

The synthesis of 3,4,6-tri-O-allyl-D-glucal typically involves several steps:

  • Starting Material: D-glucose or its derivatives are used as starting materials.
  • Allylation Reaction: The hydroxyl groups at positions 3, 4, and 6 are selectively protected and then subjected to allylation using suitable reagents like allyl bromide in the presence of a base.
  • Deprotection: If protective groups are used during the synthesis, they are removed to yield the final product .

3,4,6-Tri-O-allyl-D-glucal has several applications in organic synthesis and medicinal chemistry:

  • Synthesis of Glycosides: It serves as a precursor for synthesizing various glycosides through glycosylation reactions.
  • Building Block for Natural Products: This compound is utilized in the total synthesis of complex natural products and bioactive molecules .
  • Chemical Probes: Due to its reactivity, it can be used as a chemical probe in biochemical studies.

Interaction studies involving 3,4,6-tri-O-allyl-D-glucal primarily focus on its reactivity with nucleophiles and electrophiles. Research has demonstrated that this compound can form stable adducts with various reagents under specific conditions. For instance:

  • Nucleophilic Addition: The allylic positions can react with nucleophiles such as amines or thiols to form new C-N or C-S bonds.
  • Cross-Coupling Reactions: It has been utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures .

Several compounds share structural similarities with 3,4,6-tri-O-allyl-D-glucal. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3,4,6-Tri-O-acetyl-D-glucalAcetyl protecting groups at positions 3, 4, and 6More stable than allyl derivatives; used in enzymatic deprotection studies
D-Glycero-D-galacto-heptopyranoseContains heptose structure with different stereochemistryUnique sugar backbone; less reactive than glycals
D-MannoseAldohexose with different stereochemistryCommonly found in nature; important for cellular recognition

3,4,6-Tri-O-allyl-D-glucal stands out due to its high reactivity and versatility in synthetic applications compared to other sugar derivatives.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

266.15180918 g/mol

Monoisotopic Mass

266.15180918 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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